Molecular Shape and Hydrogen-Bond Acceptor Capacity vs. 3-Hydroxyazetidine Analog (Rivaroxaban Impurity 20)
The target compound incorporates a 1,2,3-triazole ring that contributes three nitrogen atoms as hydrogen-bond acceptors (HBA), compared to the single hydroxyl group in the (5-chlorothiophen-2-yl)(3-hydroxyazetidin-1-yl)methanone comparator (CAS 1341527-09-0). This increased HBA count (4 vs. 2, calculated from SMILES) enhances potential polar interactions without introducing a hydrogen-bond donor. The triazole also rigidifies the azetidine side chain, reducing the number of rotatable bonds from 1 to 1 (identical) but substantially altering the spatial orientation of the electron-rich heterocycle. [1]
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 (from triazole N2/N3, azetidine N, amide carbonyl O) |
| Comparator Or Baseline | 2 (hydroxyl O, amide carbonyl O) for (5-chlorothiophen-2-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1341527-09-0) |
| Quantified Difference | +2 HBA; elimination of H-bond donor |
| Conditions | In silico SMILES-derived topological count (PubChem descriptor) |
Why This Matters
Altering the HBA donor/acceptor profile directly impacts binding mode and solubility—critical parameters for fragment-based drug design and linker optimization.
- [1] PubChem. Compound Summary for (5-chlorothiophen-2-yl)(3-hydroxyazetidin-1-yl)methanone, CID 53400494. Accessed May 2026. View Source
